molecular formula C11H13ClFN3 B12349280 N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1855951-00-6

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12349280
CAS No.: 1855951-00-6
M. Wt: 241.69 g/mol
InChI Key: GNKRZUJGUCCXHY-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the nitrogen atom of the pyrazole ring through alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction between the pyrazole derivative and 3-fluorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-(3-Fluorobenzyl)-1-formyl-1H-pyrazol-3-amine.

    Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially leading to the formation of N-(3-Fluorocyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products:

    Oxidation: N-(3-Fluorobenzyl)-1-formyl-1H-pyrazol-3-amine.

    Reduction: N-(3-Fluorocyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against various biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of new drugs for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine
  • N-(3-Chlorobenzyl)-1-methyl-1H-pyrazol-3-amine
  • N-(3-Bromobenzyl)-1-methyl-1H-pyrazol-3-amine

Comparison: N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-3-amine is unique due to the presence of the fluorine atom at the 3-position of the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Properties

CAS No.

1855951-00-6

Molecular Formula

C11H13ClFN3

Molecular Weight

241.69 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H12FN3.ClH/c1-15-6-5-11(14-15)13-8-9-3-2-4-10(12)7-9;/h2-7H,8H2,1H3,(H,13,14);1H

InChI Key

GNKRZUJGUCCXHY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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